molecular formula C10H10N2OS B12852165 2-Methyl-5-(furfurylthio)pyrazine CAS No. 59303-08-1

2-Methyl-5-(furfurylthio)pyrazine

Cat. No.: B12852165
CAS No.: 59303-08-1
M. Wt: 206.27 g/mol
InChI Key: ZOIHGSRXHYKLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(furfurylthio)pyrazine is an organic compound characterized by a pyrazine ring substituted with a methyl group and a furfurylthio group. This compound is known for its distinctive aroma, often described as roasted or nutty, making it valuable in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(furfurylthio)pyrazine typically involves the reaction of 2-methylpyrazine with furfurylthiol. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

2-Methylpyrazine+FurfurylthiolThis compound\text{2-Methylpyrazine} + \text{Furfurylthiol} \rightarrow \text{this compound} 2-Methylpyrazine+Furfurylthiol→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Methyl-5-(furfurylthio)pyrazine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the furfurylthio group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the furfurylthio group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-Methyl-5-(furfurylthio)pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential bioactive properties. It has been investigated for its antimicrobial and antioxidant activities, making it a candidate for pharmaceutical applications .

Medicine

While not widely used in medicine, the compound’s bioactive properties suggest potential therapeutic applications. Research is ongoing to explore its efficacy in various medical contexts.

Industry

In the flavor and fragrance industry, this compound is valued for its roasted, nutty aroma. It is used to enhance the flavor profiles of various food products, including baked goods, beverages, and savory dishes.

Mechanism of Action

The mechanism by which 2-Methyl-5-(furfurylthio)pyrazine exerts its effects involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to disrupt microbial cell membranes, leading to cell death. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(furfurylthio)pyrazine
  • 2-Methyl-6-(furfurylthio)pyrazine
  • 2-Furfurylthio-3-methylpyrazine

Uniqueness

Compared to its isomers, 2-Methyl-5-(furfurylthio)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and sensory properties. This uniqueness makes it particularly valuable in applications requiring specific flavor profiles and bioactive properties .

Properties

CAS No.

59303-08-1

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

2-(furan-2-ylmethylsulfanyl)-5-methylpyrazine

InChI

InChI=1S/C10H10N2OS/c1-8-5-12-10(6-11-8)14-7-9-3-2-4-13-9/h2-6H,7H2,1H3

InChI Key

ZOIHGSRXHYKLEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)SCC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.